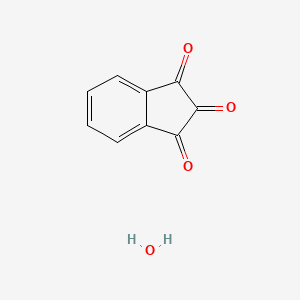

1H-Indene-1,2,3-trione hydrate

Description

Historical Trajectories and Foundational Discoveries in 1H-Indene-1,2,3-trione Hydrate (B1144303) Chemistry

The journey of 1H-Indene-1,2,3-trione hydrate began in 1910 with its accidental discovery by Siegfried Ruhemann, a German-English chemist. wikipedia.orgbris.ac.uk In the same year, Ruhemann observed its characteristic color reaction with amino acids. wikipedia.org This serendipitous finding revolutionized the study of amino acids, peptides, and proteins. sci-hub.se Early applications focused on the qualitative analysis of amino acids, enabling researchers to visualize these compounds on chromatograms, a significant leap forward in understanding protein composition. sci-hub.se

Decades later, in 1954, Swedish researchers Oden and von Hofsten proposed a new application for ninhydrin (B49086): the development of latent fingerprints on porous surfaces. wikipedia.orgresearchgate.net This marked a pivotal moment, extending the compound's utility into the realm of forensic science, where it remains a vital tool today. manupatra.inwikipedia.org

Current Research Landscape and Emerging Paradigms for this compound

Contemporary research on this compound continues to build upon its foundational applications while exploring new frontiers.

Forensic Science: In forensic investigations, ninhydrin is a primary reagent for developing latent fingerprints on porous materials like paper. manupatra.inwikipedia.org Current research endeavors are focused on creating new ninhydrin analogues and formulations to improve the sensitivity and visibility of fingerprints, especially on challenging surfaces. researchgate.netchemicalbook.com

Biochemical and Analytical Chemistry: The ninhydrin reaction remains a standard method for the quantitative analysis of amino acids. fujifilm.com Automated post-column derivatization techniques using ninhydrin are widely employed in high-performance liquid chromatography (HPLC) for amino acid analysis in various fields, including clinical chemistry and food science. fujifilm.comshimadzu.com

Organic Synthesis and Other Applications: Beyond its analytical uses, ninhydrin serves as a versatile building block in organic synthesis for creating a variety of heterocyclic compounds. rsc.org There is also growing interest in its use in developing novel analytical methods, such as fluorogenic assays and chemiluminescence-based detection systems. sci-hub.sersc.org Recently, researchers have developed ninhydrin-loaded microcapsules for the simple and rapid detection of free amino acids in solutions. mdpi.com

| Research Area | Focus of Current Research | Key Methodologies |

| Forensic Science | Development of more sensitive and effective latent fingerprint visualization techniques. | Synthesis of novel ninhydrin analogues, optimization of solvent systems. researchgate.netchemicalbook.com |

| Biochemical Analysis | High-throughput and sensitive quantification of amino acids. | Automated HPLC with post-column ninhydrin derivatization. fujifilm.cominnovareacademics.in |

| Organic Synthesis | Creation of complex heterocyclic molecules. | Use of ninhydrin as a starting material in multicomponent reactions. rsc.org |

| Novel Analytical Methods | Development of new detection platforms. | Fluorogenic reactions, chemiluminescence, and microcapsule-based assays. sci-hub.sersc.orgmdpi.com |

Strategic Methodologies for Structural Elucidation of this compound and its Reactants/Products in Research Contexts

A range of analytical techniques are employed to study the structure of this compound and its reaction products, providing crucial insights into its reactivity.

The reaction with amino acids is a complex process. Ninhydrin, acting as an oxidizing agent, causes the oxidative deamination of the amino acid. byjus.com This liberates ammonia (B1221849), carbon dioxide, an aldehyde, and a reduced form of ninhydrin called hydrindantin (B147029). byjus.comvedantu.com The released ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form the intensely colored Ruhemann's purple. microbenotes.combyjus.com

Key Analytical Techniques:

Spectroscopic Methods:

UV-Visible Spectroscopy: This is the primary technique for quantifying Ruhemann's purple, which has a characteristic maximum absorbance at around 570 nm. fujifilm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structures of ninhydrin and its various reaction products. ias.ac.innih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecules.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with post-column derivatization, is a powerful tool for separating and quantifying amino acids. shimadzu.cominnovareacademics.in

Thin-Layer Chromatography (TLC): TLC plates sprayed with a ninhydrin solution are a common method for the qualitative detection of amino acids and other amines. wikipedia.orgwhy.gr

| Technique | Application in Ninhydrin Research | Information Yielded |

| UV-Visible Spectroscopy | Quantitative analysis of the ninhydrin-amino acid reaction. | Concentration of Ruhemann's purple. fujifilm.com |

| NMR Spectroscopy | Structural determination of ninhydrin and its adducts. | Detailed molecular structure and connectivity. ias.ac.innih.gov |

| HPLC | Separation and quantification of amino acids. | Precise concentration of individual amino acids in a mixture. innovareacademics.innih.gov |

| TLC | Qualitative detection of amines. | Presence of amino acids, amines, and carbamates. wikipedia.orgwhy.gr |

Table of Compound Names

| Common Name | Systematic Name |

| Ninhydrin | This compound aceschem.comnist.gov |

| Ruhemann's purple | 2-(1,3-dioxoindan-2-yl)iminoindane-1,3-dione wikipedia.org |

| Hydrindantin | 2,2'-dihydroxy-2,2'-bi-1H-indene-1,3(2H)-dione |

Structure

3D Structure of Parent

Properties

IUPAC Name |

indene-1,2,3-trione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4O3.H2O/c10-7-5-3-1-2-4-6(5)8(11)9(7)12;/h1-4H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLQZSRHKVDEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179364 | |

| Record name | 1,2,3-Indantrione, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-59-1 | |

| Record name | 1H-Indene-1,2,3-trione, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Indantrione, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Indantrione, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indene 1,2,3 Trione Hydrate and Its Analogues

Modern and Sustainable Synthetic Pathways to 1H-Indene-1,2,3-trione Hydrate (B1144303)

The pursuit of more efficient and environmentally benign methods for the synthesis of 1H-Indene-1,2,3-trione hydrate has led to innovations in traditional multi-step syntheses and the integration of green chemistry principles.

Innovations in Multi-Step Synthesis of this compound

Classical syntheses of ninhydrin (B49086) often involve the oxidation of 1,3-indanedione or its precursors. cdnsciencepub.com Recent advancements have focused on improving yields, reducing reaction times, and utilizing more accessible starting materials. One notable method involves the oxidation of 1,3-indanedione with various oxidizing agents. While traditional methods have employed reagents like selenium dioxide, modern approaches have explored more environmentally friendly and cost-effective alternatives.

Table 1: Selected Innovations in Multi-Step Synthesis of this compound

| Starting Material | Key Reagents/Conditions | Product | Noteworthy Features |

| 1,3-Indanedione | Selenium dioxide, dioxane, water | This compound | Traditional method, highlights the core transformation. |

| Dimethyl phthalate | 1. Sodium methoxide, dimethyl sulfoxide; 2. Hydrochloric acid | This compound | Utilizes readily available starting materials. astm.org |

| 3-Chloropropanoic acid chloride | Substituted benzenes | 1-Indanone derivatives (precursors) | A route to synthesize precursors for ninhydrin analogues. cdnsciencepub.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles has been a major focus in the synthesis of this compound and its derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One prominent green strategy is the use of water as a solvent. For instance, the synthesis of indeno[1,2-b]indolone derivatives has been achieved in an aqueous medium using a novel ionic liquid-coated sulfonated carbon@titania composite as a catalyst. nih.govrsc.org This method not only provides excellent yields but also allows for the easy recovery and reuse of the catalyst. nih.govrsc.org

Solvent-free and catalyst-free conditions represent another significant advancement. The three-component domino reaction of ninhydrin, aniline (B41778), and (E)-3-(dimethylamino)-1-arylprop-2-en-1-one proceeds efficiently under grinding conditions at room temperature without the need for a solvent or catalyst, affording dihydroindeno[1,2-b]pyrrole derivatives in excellent yields. nih.gov Furthermore, ultrasound-assisted synthesis has emerged as a powerful tool, enabling the rapid and efficient synthesis of various heterocyclic compounds from this compound under mild conditions. rsc.orgnih.gov For example, the reaction of ninhydrin with two equivalents of ethyl cyanoacetate (B8463686) to form an indenopyran derivative can be carried out under ultrasound irradiation without a catalyst. rsc.org Microwave-assisted synthesis has also been successfully employed to accelerate reactions and improve yields, often under solvent-free conditions. rsc.orgnih.govnih.gov

Table 2: Application of Green Chemistry Principles in the Synthesis of this compound Derivatives

| Reaction Type | Green Approach | Catalyst/Conditions | Product Type |

| Three-component reaction | Aqueous medium | Ionic liquid coated sulfonated carbon@titania composite | Indeno[1,2-b]indolone derivatives nih.govrsc.org |

| Three-component domino reaction | Solvent-free, catalyst-free | Grinding, room temperature | Dihydroindeno[1,2-b]pyrrole derivatives nih.gov |

| Condensation reaction | Ultrasound irradiation, catalyst-free | Ultrasound | Indenopyran derivative rsc.org |

| 1,3-Dipolar cycloaddition | Microwave irradiation | Microwave | Spiro indeno-pyrrolopyrrole derivatives rsc.org |

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for specific applications. Research in this area has focused on developing strategies for regioselective substitution and the construction of complex, spatially defined architectures.

Strategies for Regioselective Substitution and Core Modifications

Regioselective substitution on the aromatic ring of this compound allows for the introduction of various functional groups, which can significantly impact the compound's reactivity and spectral properties. A common strategy involves the synthesis of substituted 1,3-indanediones as precursors, which are then oxidized to the corresponding ninhydrin analogues. cdnsciencepub.com For example, 5-methoxyninhydrin has been synthesized from dimethyl 4-nitrophthalate in a multi-step process. researchgate.net

Modern cross-coupling reactions, such as the Suzuki and Stille reactions, have been employed to introduce aryl and heterocyclic moieties onto the ninhydrin scaffold, leading to derivatives with extended conjugation. cdnsciencepub.com These methods offer a high degree of control over the position of substitution.

Core modifications involve altering the fundamental indane framework. This can be achieved by starting with different cyclic precursors or by inducing rearrangements of the indane ring system during the reaction. These modifications can lead to novel heterocyclic systems with unique properties.

Table 3: Strategies for the Synthesis of Functionalized this compound Derivatives

| Strategy | Precursor/Starting Material | Key Reaction | Functionalization/Modification |

| Regioselective Substitution | Dimethyl 4-nitrophthalate | Multi-step synthesis | Introduction of a methoxy (B1213986) group at the 5-position. researchgate.net |

| Core Modification | Substituted benzenes and 3-chloropropanoic acid chloride | Friedel–Crafts cyclization | Formation of substituted 1-indanones as precursors. cdnsciencepub.com |

| Cross-Coupling | Halogenated ninhydrin precursors | Suzuki or Stille coupling | Introduction of aryl or heterocyclic groups. cdnsciencepub.com |

Synthesis of Spatially Defined this compound Architectures

The synthesis of spatially defined architectures based on the this compound scaffold has led to the creation of complex three-dimensional molecules, such as spiro compounds and cage-like structures. rsc.org These intricate molecules are often synthesized through multicomponent reactions that allow for the rapid construction of molecular complexity in a single step.

Spiro compounds, where a single atom is part of two different rings, are a prominent class of spatially defined architectures derived from ninhydrin. One-pot multicomponent reactions are frequently employed for their synthesis. For example, the reaction of ninhydrin, an amino acid, and a dipolarophile can lead to the formation of spiro-pyrrolidines through a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide. nih.govrsc.org A variety of spiro heterocycles, including spiro-isobenzofurans and spiro-diindenopyridines, have been synthesized using ninhydrin as a key building block. acs.orgacs.orgumich.edu

The formation of even more complex cage-like compounds has also been reported. These structures can be formed through domino 1,3-dipolar cycloaddition–annulation sequences, where an initially formed dispiro compound undergoes a subsequent intramolecular cyclization. rsc.org

Table 4: Synthesis of Spatially Defined Architectures from this compound

| Architecture | Synthetic Approach | Key Intermediates/Reaction Type | Example Product |

| Spiro-pyrrolidines | One-pot three-component reaction | Azomethine ylide, 1,3-dipolar cycloaddition | Ferrocene grafted N-methylspiropyrrolidines researchgate.net |

| Spiro-isobenzofurans | Sequential condensation/oxidation | Vicinal diols | Spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives acs.orgacs.org |

| Cage-like compounds | Domino 1,3-dipolar cycloaddition–annulation | Dispiro intermediates | Fused polycyclic cage structures rsc.org |

| Spiro-diindenopyridines | Pseudo four-component reaction | - | Fused pyridinone systems umich.edu |

Chemo- and Stereoselective Synthesis Employing this compound as a Precursor

This compound is a valuable precursor in chemo- and stereoselective synthesis due to its highly reactive central carbonyl group. Its participation in multicomponent reactions often leads to the formation of complex heterocyclic products with a high degree of regio- and stereocontrol.

The facile, solvent-free, three-component domino reaction of ninhydrin with aniline and an enaminone demonstrates both chemoselectivity, with the reaction occurring at the central carbonyl group, and regioselectivity in the formation of the final dihydroindeno[1,2-b]pyrrole product. nih.gov

Furthermore, this compound has been employed in diastereoselective and enantioselective reactions. For instance, a base-promoted three-component diastereoselective reaction of ninhydrin, anilines, and acetylenic esters has been developed to synthesize N-aryl-substituted dihydroisoquinolin-2-(1H)-ones. nih.gov The Petasis aryl and allyl boration of substituted ninhydrins with boronic acids and 1,2-aminophenols proceeds with diastereo- and regioselectivity, with the substitution pattern on the reactants influencing the stereochemical outcome. nih.gov

One-pot four-component reactions have been utilized to synthesize novel chiral spiro-indenoquinoxaline pyrrolidines/pyrrolizidines with high regio-, diastereo- (up to 96% dr), and enantioselectivity (up to 99% ee). nih.gov These reactions often proceed through a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a chiral dipolarophile. nih.gov

Table 5: Chemo- and Stereoselective Syntheses Utilizing this compound

| Reaction Type | Reactants | Selectivity | Product |

| Three-component domino reaction | Ninhydrin, aniline, enaminone | Chemo- and regioselective | Dihydroindeno[1,2-b]pyrrole nih.gov |

| Three-component reaction | Ninhydrin, anilines, acetylenic esters | Diastereoselective | N-aryl-substituted dihydroisoquinolin-2-(1H)-ones nih.gov |

| Petasis boration | Substituted ninhydrins, boronic acids, 1,2-aminophenols | Diastereo- and regioselective | Functionalized indene-diones and dihydrobenzoindeno-oxazin-ones nih.gov |

| One-pot four-component reaction | Ninhydrin, o-phenylenediamines, chiral oxazolidinone, sarcosine (B1681465)/proline | Regio-, diastereo-, and enantioselective | Chiral spiro-indenoquinoxaline pyrrolidines/pyrrolizidines nih.gov |

Investigative Reaction Chemistry and Mechanistic Studies of 1h Indene 1,2,3 Trione Hydrate

Diverse Condensation Reactions Involving 1H-Indene-1,2,3-trione Hydrate (B1144303)

Condensation reactions are fundamental to the synthetic utility of 1H-Indene-1,2,3-trione hydrate, leveraging the high reactivity of its central carbonyl group. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of molecular architectures.

Advanced Aldol (B89426) and Knoevenagel Type Condensations

This compound readily participates in aldol and Knoevenagel-type condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation involves a nucleophilic addition of a carbanion to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. libretexts.org The electron-withdrawing nature of the carbonyl groups in ninhydrin (B49086) makes its central carbon highly susceptible to attack by enolates or other carbon nucleophiles. d-nb.info

In a notable example of an aldol-type reaction, ninhydrin reacts with dimedone. Mechanistic studies using ball milling for this reaction have shown that the aldol addition product is formed in quantitative yield after one hour of milling, though subsequent dehydration to the condensed enone product was not observed under these conditions. saskoer.ca

The Knoevenagel condensation of ninhydrin with various active methylene compounds is a widely used method for creating C-C bonds and synthesizing derivatives with extended conjugation. vedantu.com These reactions are often facilitated by basic catalysts such as piperidine (B6355638) or can be promoted by solid supports like montmorillonite (B579905) K10 clay. d-nb.infovedantu.com A recent study demonstrated the use of a dihydroxy ionic liquid promoter for the Knoevenagel condensation of ninhydrin with active cyclic methylenes, which proceeded cleanly to yield the condensed products without isolating the intermediate aldol adducts. vedantu.com These reactions are pivotal in synthesizing precursors for pharmaceuticals, fine chemicals, and functional polymers. scielo.br

The reaction can also be part of a more complex sequence. For instance, in a five-component reaction, 1H-indene-1,2,3-trione undergoes an initial iminization-aromatization, which is then followed by a Knoevenagel condensation with 1H-indene-1,3(2H)-dione to build a complex heterocyclic system. nih.gov

Table 1: Examples of Knoevenagel Condensation Reactions with this compound

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Thiobarbituric acid | Piperidine, Ethanol (B145695) | Enone (Charge-transfer complex) | libretexts.org |

| Malonic acid | Pyridine (Doebner modification) | α,β-unsaturated carboxylic acid (with decarboxylation) | libretexts.org |

| Active cyclic methylenes | DABCO, Dihydroxy ionic liquid | Condensed α,β-unsaturated systems | vedantu.com |

| Barbituric acid | Ball milling | α,β-unsaturated carbonyl compound | saskoer.ca |

| 1H-Indene-1,3(2H)-dione | p-TSA (in a multicomponent reaction) | Intermediate for diindenopyridine synthesis | nih.gov |

Formation of Nitrogen, Oxygen, and Sulfur Heterocycles via this compound

The electrophilic C-2 position of this compound is highly reactive towards a variety of nitrogen, oxygen, and sulfur-based nucleophiles, making it an invaluable precursor for heterocyclic synthesis. acs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly effective for rapidly generating molecular diversity and complex heterocyclic scaffolds from ninhydrin. acs.orgdoubtnut.comlibretexts.org

Nitrogen Heterocycles: A significant body of research focuses on the synthesis of nitrogen-containing heterocycles. doubtnut.com For example, a one-pot, three-component reaction between ninhydrin, malononitrile (B47326), and various diamines in water yields imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives. acs.org When aryl diamines are used, the reaction proceeds via imine bond formation to produce indenoquinoxaline products. Another approach involves the [3+2] cycloaddition of ninhydrin-derived azomethine ylides with dipolarophiles, which has been used to construct spiro indanone frameworks anchored with pyrrolidine (B122466) rings. acs.orglibretexts.org

Oxygen and Sulfur Heterocycles: While less common, the synthesis of oxygen and sulfur heterocycles has also been achieved. In one unexpected outcome of a multicomponent reaction involving ninhydrin, urea (B33335), and malononitrile, a spiro[indene-2,4′-indeno[1,2-b]pyran] derivative was formed, demonstrating a pathway to oxygen-containing heterocycles. The synthesis of sulfur heterocycles is exemplified by a one-pot, four-component reaction of ninhydrin, a primary amine, an acid chloride, and ammonium (B1175870) thiocyanate (B1210189), which yields indenothiazole derivatives under solvent-free conditions. libretexts.org

Table 2: Synthesis of Heterocycles from this compound

| Heterocycle Type | Reactants | Key Reaction Type | Product Scaffold | Reference |

| N-Heterocycle | Ninhydrin, Malononitrile, Diamines | Multicomponent Condensation | Imidazolidin-2-ylidene-indenedione | acs.org |

| N-Heterocycle | Ninhydrin, Malononitrile, Aryl Diamines | Multicomponent Condensation | Indenoquinoxaline | |

| N-Heterocycle | Ninhydrin, Sarcosine (B1681465), Chalcone | [3+2] Cycloaddition | Spiroindeno-pyrrolidine | acs.orglibretexts.org |

| O-Heterocycle | Ninhydrin, Urea, Malononitrile | Multicomponent Reaction | Spiro[indene-2,4′-indeno[1,2-b]pyran] | |

| S-Heterocycle | Ninhydrin, Primary Amine, Acid Chloride, Ammonium Thiocyanate | Multicomponent Reaction | Indenothiazole | libretexts.org |

Nucleophilic and Electrophilic Transformations of this compound

The chemical behavior of this compound is dominated by the electrophilic nature of its carbonyl carbons and the properties of its fused aromatic ring, allowing for a range of nucleophilic and electrophilic transformations.

Reactivity with Organometallic Species

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily attack electrophilic carbonyl carbons. d-nb.infosaskoer.ca The reaction of such reagents with the ketone functionalities in this compound is expected to follow the general mechanism of nucleophilic addition. youtube.com This reaction involves the attack of the carbanionic portion of the organometallic reagent on one of the carbonyl carbons, typically the highly electrophilic central C-2 carbon, to form a tetrahedral alkoxide intermediate. saskoer.ca Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.com

A critical consideration is the presence of the hydrate's hydroxyl groups and the acidic α-protons of the related indane-1,3-dione structure. Organometallic reagents are also strong bases and can be quenched by acidic protons. d-nb.info Therefore, reactions are typically performed using the anhydrous form, indane-1,2,3-trione, under anhydrous conditions to prevent the reagent from being consumed in an acid-base reaction. wikipedia.org123helpme.com The reaction of a ketone with a Grignard reagent typically leads to the formation of a tertiary alcohol. saskoer.ca

While specific, detailed studies on the reaction of simple Grignard or organolithium reagents with ninhydrin are not extensively reported in the general literature, the principles of carbonyl chemistry predict that such reactions would provide a route to 2-alkyl- or 2-aryl-2-hydroxy-1H-indene-1,3-diones.

Electrophilic Aromatic Substitution Patterns in this compound Systems

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. mdpi.com The feasibility and regioselectivity of EAS reactions are governed by the electronic nature of the substituents already present on the ring. The benzene (B151609) ring of the 1H-indene-1,2,3-trione system is fused to a five-membered ring containing three electron-withdrawing carbonyl groups.

These carbonyl groups exert a strong deactivating effect on the aromatic ring through both inductive and resonance effects, withdrawing electron density and making the ring significantly less nucleophilic. This deactivation makes the aromatic ring much less reactive towards electrophiles compared to benzene. Consequently, forcing conditions (e.g., strong acids, high temperatures) would be required for EAS reactions like nitration, halogenation, or sulfonation to proceed.

According to the principles of EAS, deactivating groups direct incoming electrophiles to the meta position. mdpi.com For the indene (B144670) system, this would correspond to positions 5 and 6 relative to the five-membered ring junction. Studies on the related compound, indane-1,3-dione, confirm that direct electrophilic substitution is challenging and often requires post-functionalization strategies. scielo.br For example, the synthesis of nitro-substituted indane-1,3-diones has been reported, highlighting that such modifications are possible, albeit under specific conditions that can overcome the deactivated nature of the ring. scielo.br

Comprehensive Redox Chemistry of this compound

Beyond its role as an oxidant in biochemical assays, the electrochemical behavior of ninhydrin has been studied. Cyclic voltammetry studies in aprotic solvents like acetonitrile (B52724) and dimethylsulfoxide show that it undergoes well-defined reduction processes. It can be reduced sequentially to form a stable monoanionic radical (NHy•−) and then a dianion (NHy2−). This property has been explored in the context of its ability to act as a scavenger for superoxide (B77818) anion radicals (O₂•−). In these studies, the oxidation peak of the superoxide anion was observed to decrease systematically with increasing concentrations of ninhydrin, indicating a reaction between the two species.

Conversely, ninhydrin itself can be further oxidized, although this is less common.

Table 3: Electrochemical Reduction Potentials of this compound (NHy) in DMSO

| Redox Process | Potential (V vs. Ag/AgCl) | Species Formed | Reference |

| First Reduction | -0.7 V (approx.) | Monoanionic radical (NHy•−) | |

| Second Reduction | Not specified | Dianion (NHy2−) |

Reductive Pathways and Generation of Novel Indane Derivatives

The reduction of this compound, commonly known as ninhydrin, is a fundamental process that leads to various indane derivatives. The most prominent reductive pathway occurs during the well-known reaction with amino acids. In this reaction, ninhydrin undergoes oxidative deamination of the amino acid, and in the process, is itself reduced to form 2-hydroxy-1,3-indandione, also known as hydrindantin (B147029). byjus.comvedantu.com This reaction proceeds via the liberation of ammonia (B1221849) and carbon dioxide from the amino acid, with the reduced ninhydrin derivative being a key intermediate in the formation of the final colored product, Ruhemann's purple. byjus.comvedantu.com

The reaction can be summarized as follows:

An amino acid reacts with one molecule of ninhydrin.

The amino acid is oxidatively deaminated, releasing ammonia (NH₃), carbon dioxide (CO₂), and an aldehyde.

The ninhydrin molecule is reduced to hydrindantin. byjus.com

This reduced form, hydrindantin, is crucial for the subsequent condensation step with the released ammonia and a second molecule of ninhydrin to form the chromophoric Ruhemann's purple. byjus.commst.edu

Beyond this classic reaction, other reductive transformations can be employed. For instance, ninhydrin can be converted back to indane-1,2,3-trione through reduction reactions, although specific reducing agents for generating a broad library of novel indane derivatives are less commonly cited in the context of starting from the trione (B1666649) hydrate. The primary focus of ninhydrin's reductive chemistry in the literature is its role in the formation of hydrindantin as a precursor to Ruhemann's purple.

| Reactant(s) | Reductive Process | Key Reduced Product | Reference(s) |

| Ninhydrin, Amino Acid | Oxidative deamination of the amino acid | Hydrindantin | byjus.com, vedantu.com |

| Ninhydrin | General Reduction | Indane-1,2,3-trione |

Oxidative Transformations and Their Products

The oxidation of this compound leads to the cleavage of its five-membered ring, resulting in phthalic acid derivatives. The specific product depends on the strength and nature of the oxidizing agent used.

A kinetic and mechanistic study involving the oxidation of ninhydrin with quinolinium dichromate (QDC) in an aqueous perchloric acid medium demonstrated that the primary oxidation product is phthalic acid. researchgate.net This transformation involves the cleavage of the carbon-carbon bond within the indanone framework. The reaction exhibits first-order kinetics with respect to the QDC concentration and less than unit order for both ninhydrin and H+ ion concentrations. researchgate.net

Similarly, stronger oxidizing agents like sodium hypochlorite (B82951) have been shown to oxidize ninhydrin to phthalic acid. nih.gov This indicates that the indane ring system in ninhydrin is susceptible to oxidative cleavage under sufficiently strong conditions. Conversely, the synthesis of ninhydrin itself often involves the oxidation of indane-1-one using reagents like selenium dioxide (SeO₂). nih.govencyclopedia.pub

| Oxidizing Agent | Reaction Conditions | Major Product | Reference(s) |

| Quinolinium Dichromate (QDC) | Aqueous perchloric acid | Phthalic acid | researchgate.net |

| Sodium Hypochlorite | Not specified | Phthalic acid | nih.gov |

| Selenium Dioxide (SeO₂) / Hydrogen Peroxide (H₂O₂) | Not specified | Ninhydrin (from indane-1,3-dione) | nih.gov |

| N-Bromosuccinimide (NBS) in DMSO | Not specified | Ninhydrin (from indane-1,3-dione) | nih.gov |

Pericyclic and Cascade Reactions Mediated by this compound

Cycloaddition Reactions (e.g., Diels-Alder)

This compound and its anhydrous form are versatile substrates in cycloaddition reactions. The central carbonyl group of the indanetrione structure is highly reactive and serves as a dienophile in hetero-Diels-Alder reactions. researchgate.netpsu.edu Studies have shown that in these [4+2] cycloadditions, there is exclusive site selectivity, with the diene reacting at the central C-2 carbonyl bond. researchgate.netpsu.edu

Furthermore, ninhydrin-derived intermediates can participate in various cycloadditions. For example:

[3+2] Cycloadditions: Azomethine ylides generated in-situ from ninhydrin and amino acids can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to create complex spiro-heterocyclic systems. rsc.org

[4+2] and [3+2] Annulations: Morita-Baylis-Hillman (MBH) adducts derived from ninhydrin can undergo switchable [4+2] (Diels-Alder) and [3+2] annulation reactions with 3,4-dihydroisoquinolines, controlled by the choice of a protecting group on the MBH adduct. nih.gov This allows for the diversity-oriented synthesis of different polycyclic frameworks. nih.gov

Decarbonylative Cycloaddition: A rhodium(I)-catalyzed [5+2−2] decarbonylative cycloaddition between 1H-indene-1,2,3-trione and norbornene has been developed to synthesize 2,3-dihydro-1H-inden-1-one derivatives through direct carbon-carbon bond cleavage. rsc.org

| Reaction Type | Reactants | Key Feature | Resulting Structure | Reference(s) |

| Hetero-Diels-Alder | Ninhydrin, Diene | Ninhydrin acts as a C=O dienophile. | Adduct at the central carbonyl. | researchgate.net, psu.edu |

| 1,3-Dipolar Cycloaddition | Ninhydrin, Amino Acid, Dipolarophile | In-situ generation of azomethine ylide. | Spiro-pyrrolidines/pyrrolizidines. | rsc.org |

| [4+2] Annulation | Ninhydrin-derived MBH adduct, 3,4-Dihydroisoquinoline | Substrate-controlled Diels-Alder reaction. | Spiro[indene-2,2'- rsc.orgrsc.orgoxazino[2,3-a]isoquinoline]. | nih.gov |

| [5+2-2] Cycloaddition | 1H-indene-1,2,3-trione, Norbornene | Rhodium(I)-catalyzed decarbonylation. | 2,3-Dihydro-1H-inden-1-one derivatives. | rsc.org |

Multicomponent Reaction Strategies

This compound is a highly effective building block in multicomponent reactions (MCRs), enabling the rapid construction of complex molecular scaffolds from simple starting materials. rsc.orgresearchgate.net Its electrophilic C-2 position readily reacts with a variety of nucleophiles, making it a versatile synthon. rsc.org

These strategies have been used to synthesize a wide array of heterocyclic systems:

Three-Component Reactions:

Ninhydrin, primary amines, and 1,3-dicarbonyl compounds react in a one-pot synthesis to yield indeno[1,2-b]pyrrol-4(1H)-ones. osi.lvresearchgate.net

The reaction of ninhydrin, active methylene compounds, and 1,3-dicarbonyls can produce spiroindeno-pyran derivatives. rsc.org

Four-Component Reactions:

A solvent-free reaction between ninhydrin, a primary amine, an acid chloride, and ammonium thiocyanate has been used to accomplish the synthesis of indenothiazole derivatives. rsc.org

Spiro-4H-pyran derivatives have been synthesized via a catalyst-free four-component reaction of cyanoacetohydrazide, malononitrile, cyclic CH-acids, and ninhydrin. mdpi.com

Five-Component Reactions:

Complex dispiro-indenoquinoxaline pyrrolidine derivatives have been fabricated through a five-component cascade reaction involving ninhydrin, o-phenylenediamine (B120857) (PDA), sarcosine, 1,3-indanedione, and various aldehydes. researchgate.net

Another five-component reaction using ninhydrin, PDA, amino acids, 3-cyanoacetyl indoles, and aryl aldehydes leads to novel indole-appended spiro-indenoquinoxaline pyrrolidines/pyrrolizidines. rsc.org

These MCRs are valued for their efficiency, atom economy, and ability to generate significant molecular complexity in a single synthetic operation. rsc.orgmdpi.com

| Number of Components | Reactants | Resulting Scaffold | Reference(s) |

| Three | Ninhydrin, Primary Amine, 1,3-Dicarbonyl Compound | Indeno[1,2-b]pyrrol-4(1H)-one | osi.lv, researchgate.net |

| Four | Ninhydrin, Primary Amine, Acid Chloride, Ammonium Thiocyanate | Indenothiazole | rsc.org |

| Four | Ninhydrin, Cyanoacetohydrazide, Malononitrile, Cyclic CH-acid | Spiro-4H-pyran | mdpi.com |

| Five | Ninhydrin, PDA, Sarcosine, 1,3-Indanedione, Aldehyde | Dispiro-indenoquinoxaline pyrrolidine | researchgate.net |

In-Depth Mechanistic Elucidation of this compound Reactivity

Spectroscopic Interrogation of Reaction Intermediates

The elucidation of reaction mechanisms involving this compound has been significantly advanced through the use of spectroscopic techniques to identify and characterize transient intermediates.

A key example is the classic reaction of ninhydrin with amino acids. Early studies successfully isolated an intermediate, 2-amino-1,3-indandione, which was crucial for confirming the currently accepted mechanism over previously proposed theories. mst.edu More recent studies have employed modern spectroscopic methods to probe these reactions in greater detail. For instance, the reaction of ninhydrin with tyrosine has been monitored using UV-visible spectrophotometry, with the formation of the product, Ruhemann's purple, tracked by its maximum absorption band at 570 nm. nih.gov

The reaction of ninhydrin with cyanide has also been mechanistically elucidated. Researchers demonstrated that the reaction affords purple or blue colored salts of 2-cyano-1,2,3-trihydroxy-2H-indene. A stable, isolable ninhydrin-cyanide compound was prepared in crystalline form and thoroughly characterized using a suite of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR), UV/VIS, and ¹H NMR analyses, which allowed for a definitive proposal of the reaction mechanism. researchgate.netnih.gov

Furthermore, laser flash photolysis (LFP) has been used to study the photochemistry of ninhydrin analogues. In a study on 1H-benz[f]indane-1,2,3-trione, LFP allowed for the direct observation of the triplet excited state, a key reactive intermediate. scielo.br The transient species was identified by its absorption maxima at 460 and 490 nm and its lifetime was measured, providing insight into its reactivity with other molecules. scielo.br

| Reaction System | Spectroscopic Method(s) | Intermediate/Species Studied | Key Finding | Reference(s) |

| Ninhydrin and Amino Acids | Isolation, Chemical analysis | 2-amino-1,3-indandione | Confirmed the role of an intermediate amine in the formation of Ruhemann's purple. | mst.edu |

| Ninhydrin and Tyrosine | UV-Visible Spectrophotometry | Ruhemann's purple (product) | Monitored product formation kinetics via absorbance at 570 nm. | nih.gov |

| Ninhydrin and Cyanide | MS, IR, UV/VIS, ¹H NMR | 2-cyano-1,2,3-trihydroxy-2H indene salts | Isolated and characterized a stable ninhydrin-cyanide adduct, clarifying the reaction pathway. | researchgate.net, nih.gov |

| 1H-benz[f]indane-1,2,3-trione and Olefins | Laser Flash Photolysis (LFP) | Triplet excited state | Directly observed the transient triplet state and measured its quenching kinetics. | scielo.br |

Kinetic and Thermodynamic Profiling of Reaction Pathways

The reaction of this compound, commonly known as ninhydrin, with amino acids and other primary amines is a cornerstone of analytical chemistry. researchgate.net The kinetic and thermodynamic profiles of these reactions have been the subject of extensive research to understand the underlying mechanisms and to optimize conditions for applications such as the quantitative determination of amino acids. physchemres.org These studies typically monitor the formation of the intensely colored product, Ruhemann's purple, spectrophotometrically to determine reaction rates under various conditions. researchgate.netresearchgate.net

The kinetics of the ninhydrin reaction are influenced by several factors, including the concentration of reactants, pH, temperature, and the solvent medium. researchgate.netrsc.org Generally, the reaction exhibits first-order kinetics with respect to the amino acid and a fractional or first-order dependence on the ninhydrin concentration, particularly when ninhydrin is in excess. researchgate.netphyschemres.org The reaction rate is also sensitive to pH, with studies indicating an increase in the rate constant up to an optimal pH, typically around 5.0, after which the rate may level off. rsc.org

Kinetic investigations into the reaction between ninhydrin and various amino acids and pharmaceutical compounds have yielded valuable data on the activation parameters, providing insight into the transition state of the reaction. The activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#) are key thermodynamic parameters that characterize the energy barrier and the molecular ordering of the transition state.

For instance, the study of the ninhydrin reaction with different amino acids often reveals a low positive value for the enthalpy of activation (ΔH#) and a large negative value for the entropy of activation (ΔS#). researchgate.net This suggests a transition state that is more ordered than the reactants, consistent with a mechanism involving the association of multiple molecules. The reaction mechanism is generally proposed to proceed through the formation of a Schiff base, resulting from the nucleophilic attack of the amino group on a carbonyl group of the ninhydrin molecule. rsc.org

The solvent environment plays a crucial role in the reaction kinetics. The use of organic solvents or micellar media, such as those formed by gemini (B1671429) surfactants, has been shown to enhance the rate of formation of Ruhemann's purple. researchgate.net This effect is attributed to factors such as the increased solubility of the colored product and the potential blockage of oxidative side reactions that can occur in purely aqueous solutions. researchgate.net

Detailed kinetic and thermodynamic data from studies on the reaction of ninhydrin with various compounds are summarized below.

Table 1: Activation Parameters for the Reaction of Ninhydrin with Various Compounds

| Reactant | Temperature (K) | E_a (kJ/mol) | ΔH# (kJ/mol) | ΔS# (J/mol·K) |

| DL-Methionine | 343 - 363 | Not Specified | 49.8 ± 0.9 | -156.4 ± 2.5 |

| Ampicillin | 303 - 323 | 55.4 | 52.8 | -124.6 |

| Alanine | Not Specified | Not Specified | Low positive value | Large negative value |

| L-Tyrosine | 353 | 55.3 | 52.4 | -156.2 |

This table presents a compilation of thermodynamic activation parameters from different studies. The specific experimental conditions, such as pH and solvent, can be found in the cited literature.

Table 2: Observed Rate Constants (kψ) for the Reaction of Ninhydrin under Varying Conditions

| Reactant | Variable Parameter | Condition | Observed Rate Constant (kψ) |

| DL-Methionine | Temperature | 343 K - 363 K | Increases with temperature |

| Ampicillin | pH | 4.70 - 6.04 | Decreases as pH increases |

| L-Tyrosine | [Ninhydrin] | Varied | Increases with concentration (non-linear) |

| L-Tyrosine | pH | Up to 5.0 | Increases up to pH 5.0 |

This table illustrates the general trends observed for the pseudo-first-order rate constant (kψ) under different experimental conditions as reported in the literature.

Advanced Applications of 1h Indene 1,2,3 Trione Hydrate in Synthetic Chemistry

1H-Indene-1,2,3-trione Hydrate (B1144303) as a Versatile Building Block in Complex Molecule Synthesis

The unique structure of 1H-Indene-1,2,3-trione hydrate, featuring a hydrated central carbonyl group flanked by two other carbonyls, makes it a highly reactive and versatile synthon in organic synthesis. wikipedia.orgrsc.org Its ability to participate in a wide array of reactions, including multicomponent reactions (MCRs), has enabled the efficient construction of diverse and complex molecular scaffolds. researchgate.netrsc.org

Contribution to Natural Product Synthesis and Analogues

While direct total synthesis of natural products using ninhydrin (B49086) as a starting material is not extensively documented, its role in the synthesis of analogues of natural products and other bioactive compounds is significant. The indanone core within ninhydrin is a structural motif found in numerous natural products with interesting biological activities. researchgate.netrsc.org This has inspired the use of ninhydrin to create structurally related compounds with potential therapeutic applications.

For instance, researchers have synthesized novel tetraazafluoranthen-3(2H)-one analogues from ninhydrin. acs.orgnih.gov The synthesis involves a condensation reaction of ninhydrin with ethyl acetoacetate, followed by cyclization with hydrazine (B178648) hydrate. acs.orgnih.gov These fluoranthene (B47539) analogues are of interest due to the prevalence of the fluoranthene core in many fungal natural products. acs.org

Furthermore, the development of ninhydrin analogues has been a focus of research for various applications, including the synthesis of intermediates for natural product synthesis. researchgate.net The reactivity of ninhydrin allows for its incorporation into complex structures that can mimic or elaborate upon the skeletons of naturally occurring molecules.

Construction of Novel Polycyclic and Spiro Systems

This compound is a cornerstone in the synthesis of a vast array of novel polycyclic and spiro compounds. Its participation in multicomponent reactions has proven particularly effective in rapidly assembling complex molecular architectures. rsc.org

Polycyclic Systems:

Indeno-fused Heterocycles: Ninhydrin readily reacts with various nucleophiles to construct fused heterocyclic systems. For example, the reaction of ninhydrin with anilines and (E)-3-(dimethylamino)-1-arylprop-2-en-1-one in the presence of acetic acid yields dihydroindeno[1,2-b]pyrroles. rsc.org This domino reaction proceeds efficiently under solvent-free conditions. rsc.org

Propellanes: These are polycyclic compounds with three rings sharing a single carbon-carbon bond. Ninhydrin has been utilized in the synthesis of aza[3.3.3]propellane derivatives through a multicomponent reaction involving malononitrile (B47326), dialkyl acetylenedicarboxylates, and primary amines. researchgate.net

Cage-like Compounds: The tandem [3+2] cycloaddition of azomethine ylides, generated from sarcosine (B1681465) and ninhydrin, with specific dipolarophiles can lead to the formation of complex polycyclic spiroindeno cage-like compounds. rsc.org

Spiro Systems:

Spiro compounds, characterized by two rings connected through a single atom, are readily accessible using ninhydrin.

Spiro-isobenzofurans: A one-pot synthesis of spiro-isobenzofuran compounds has been developed through the condensation of ninhydrin with aminonaphthoquinones, followed by oxidative cleavage. acs.org

Spiro[indoline-3,2'-oxiranes]: The reaction of ninhydrin with isatin (B1672199) and malononitrile in the presence of sodium carbonate sesquiperhydrate leads to the formation of spiro[indoline-3,2'-oxirane]dicarboxamides. samipubco.com

Dispiro Compounds: Under certain conditions, the reaction of ninhydrin and sarcosine can yield dispiro compounds, further highlighting the versatility of this building block in creating intricate three-dimensional structures. rsc.org

Table 1: Examples of Polycyclic and Spiro Systems Synthesized from this compound

| Product Class | Reactants | Key Reaction Type | Reference(s) |

| Dihydroindeno[1,2-b]pyrroles | Ninhydrin, anilines, enaminones | Multicomponent domino reaction | rsc.org |

| Aza[3.3.3]propellanes | Ninhydrin, malononitrile, acetylenedicarboxylates, primary amines | Multicomponent reaction | researchgate.net |

| Spiroindeno cage-like compounds | Ninhydrin, sarcosine, dipolarophiles | [3+2] cycloaddition | rsc.org |

| Spiro-isobenzofurans | Ninhydrin, aminonaphthoquinones | Condensation/Oxidative cleavage | acs.org |

| Spiro[indoline-3,2'-oxiranes] | Ninhydrin, isatin, malononitrile | Knoevenagel/Tandem reaction | samipubco.com |

Catalytic Roles and Catalyst Design Utilizing this compound

Beyond its role as a stoichiometric reagent, this compound and its derivatives have emerged as effective catalysts in organic synthesis.

Organocatalytic Applications of this compound Derivatives

Derivatives of ninhydrin have been designed and utilized as organocatalysts, particularly in asymmetric reactions. These catalysts often leverage the rigid indane framework to create a well-defined chiral environment. While specific examples of ninhydrin-derived organocatalysts are part of a broader class of indane-based catalysts, the core structure's influence on reactivity and selectivity is a key aspect of their design.

Metal-Free Catalysis and Supported Catalytic Systems

This compound itself can act as a metal-free catalyst for certain transformations. For instance, it has been shown to efficiently catalyze the synthesis of 2-amino-4H-pyrans from the one-pot, multi-component reaction of malononitrile, various aldehydes, and dimedone in water. researchgate.net The reaction proceeds with high efficiency in a short time, and the catalyst is proposed to activate the substrates. researchgate.net Some reactions involving ninhydrin proceed without the need for any external catalyst, highlighting its inherent reactivity. rsc.orgresearchgate.net

Furthermore, ninhydrin has been incorporated into supported catalytic systems. Zirconium(IV)-ninhydrin complexes supported on mesoporous materials like MCM-41 and MCM-48 have been synthesized. researchgate.net These heterogeneous catalysts have shown promise in the oxidation of sulfides to sulfoxides and thiols to disulfides, offering the advantages of easy recovery and recyclability. researchgate.net

Table 2: Catalytic Applications of this compound and its Derivatives

| Catalyst System | Reaction Type | Substrates | Products | Reference(s) |

| Ninhydrin (metal-free) | Multicomponent reaction | Malononitrile, aldehydes, dimedone | 2-Amino-4H-pyrans | researchgate.net |

| Zr(IV)-ninhydrin supported on MCM-41/48 | Oxidation | Sulfides, thiols | Sulfoxides, disulfides | researchgate.net |

Photo- and Electro-Chemical Transformations Involving this compound

The unique electronic properties of the tricarbonyl system in this compound make it amenable to photochemical and electrochemical transformations.

Photochemical Transformations:

The photochemistry of ninhydrin is solvent-dependent. researchgate.net In degassed alcoholic solutions, the photochemical reaction of ninhydrin can lead to the formation of 3-alkoxycarbonylphthalides as the major product. researchgate.netresearchgate.net In benzene (B151609), a triplet excited state is observed, which can undergo hydrogen abstraction or reduction. researchgate.net In aqueous solution at neutral pH, the radical anion of ninhydrin is formed. researchgate.net Furthermore, under certain conditions, indane-1,2,3-trione (the anhydrous form of ninhydrin) can undergo photodecarbonylation. researchgate.net These photochemical reactions open avenues for the synthesis of novel structures that might be difficult to access through traditional thermal methods.

Electrochemical Transformations:

This compound exhibits well-defined redox electrochemistry. rsc.org It can form a monoanionic radical and a dianion in aprotic solvents. rsc.org This electrochemical behavior has been exploited in its ability to scavenge superoxide (B77818) anions. rsc.org While the direct application of ninhydrin in large-scale electrochemical synthesis is an emerging area, the principles of electro-organic reactions are being applied to the synthesis of related compounds. For example, electrocatalytic three-component transformations involving 1,3-indanedione (a related structure) have been developed for the synthesis of spirooxindoles. researchgate.net The ability to generate reactive intermediates electrochemically provides a green and efficient alternative to traditional chemical methods.

Light-Induced Reactivity Studies

The photochemical behavior of this compound, commonly known as ninhydrin, is a subject of significant interest, revealing solvent-dependent reaction pathways and transient species. sci-hub.senih.gov Studies utilizing techniques such as laser flash photolysis and electron paramagnetic resonance (EPR) have elucidated the mechanisms underlying its light-induced transformations. nih.govresearchgate.net

The photochemistry of ninhydrin is notably influenced by the surrounding solvent environment. nih.gov In a non-polar solvent like benzene, laser flash photolysis leads to the observation of a triplet excited state. nih.govresearchgate.net This excited state is capable of participating in hydrogen abstraction reactions or undergoing reduction to form a radical anion. nih.gov

Conversely, in aqueous solutions, the photochemical pathway changes. At a neutral pH in water, the radical anion of ninhydrin is formed rapidly, within the duration of a 15-nanosecond laser pulse. nih.gov As the pH is lowered, this radical anion becomes protonated to form the neutral ketyl radical. nih.gov The equilibrium between the radical anion and the neutral ketyl radical is pH-dependent, with a determined pKa of 0.77 for this protonation. nih.gov The primary product from the photochemical reactions of ninhydrin hydrate in water is hydrindantin (B147029). researchgate.net The formation of hydrindantin is proposed to occur through the dimerization of the ketyl radical, the radical anion, or both. nih.govresearchgate.net

Research has also shown that laser flash photolysis of ninhydrin and its 5-methoxy derivative in benzene solution produces readily detectable transients assigned to their triplet excited states. researchgate.net The rate constants for processes like hydrogen abstraction and electron transfer have been measured using this time-resolved technique. researchgate.net

Table 1: Summary of Light-Induced Reactivity of this compound

| Solvent | Observed Species/State | Reaction Pathway | Major Product | Citation |

| Benzene | Triplet Excited State | Hydrogen abstraction or reduction to radical anion. | - | nih.govresearchgate.net |

| Water (Neutral pH) | Radical Anion | Formed within the laser pulse (15 ns). | Hydrindantin | nih.govresearchgate.net |

| Water (Low pH) | Neutral Ketyl Radical | Protonation of the radical anion (pKa = 0.77). | Hydrindantin | nih.gov |

Electrochemical Synthesis and Redox Cycling Investigations

The electrochemical properties of this compound are central to its utility in both synthesis and analytical applications. Its behavior is characterized by well-defined redox electrochemistry, particularly in aprotic solvents like acetonitrile (B52724) and dimethylsulfoxide (DMSO). researchgate.net The core of its reactivity lies in its nature as a triketone oxidizer.

In nitrogen-saturated aprotic solvents, cyclic voltammetry studies show that ninhydrin undergoes reversible redox reactions, leading to the formation of a monoanionic radical (NHy•−) and subsequently a dianion (NHy²⁻). researchgate.net This redox behavior is fundamental to its application in detecting other species. For instance, in an oxygen-saturated DMSO solution, the oxidation peak of the superoxide anion (O₂•−) at -0.7V systematically decreases as the concentration of ninhydrin increases. researchgate.net This indicates that ninhydrin can effectively scavenge superoxide anions, a finding confirmed by rotating disk voltammetry. researchgate.net In contrast, its redox chemistry is completely different in aqueous solutions due to structural changes, and it does not exhibit favorable redox potentials for quenching superoxide anions under these conditions. researchgate.net

The quantification of amino acids via the ninhydrin reaction is fundamentally a redox process. mdpi.com Ninhydrin acts as an oxidizing agent, reacting with the amino group of an amino acid, which leads to the reduction of ninhydrin. mdpi.com This reaction produces an intermediate, 2-amino-1,3-indanedione, which then condenses with another ninhydrin molecule to form the intensely colored chromophore known as Ruhemann's purple. mdpi.com The reduced form of ninhydrin, hydrindantin, is a critical intermediate in the ninhydrin redox cycle, enhancing the sensitivity and stability of the reaction.

Table 2: Electrochemical Properties and Redox Behavior of this compound

| Solvent System | Technique | Redox Species Formed | Application/Observation | Citation |

| Aprotic (e.g., DMSO, Acetonitrile) | Cyclic Voltammetry | Monoanionic Radical (NHy•−), Dianion (NHy²⁻) | Well-defined, reversible redox electrochemistry. | researchgate.net |

| Aprotic (Oxygen-Saturated DMSO) | Cyclic & Rotating Disk Voltammetry | - | Scavenging of superoxide anion (O₂•−). | researchgate.net |

| Aqueous Solution | - | - | Different redox chemistry; no efficient quenching of O₂•−. | researchgate.net |

| General (Amino Acid Reaction) | Spectrophotometry | Reduced Ninhydrin (Hydrindantin) | Acts as an oxidizing agent in the formation of Ruhemann's purple. | mdpi.com |

Computational and Theoretical Investigations of 1h Indene 1,2,3 Trione Hydrate

Electronic Structure and Reactivity Prediction of 1H-Indene-1,2,3-trione Hydrate (B1144303)

1H-Indene-1,2,3-trione hydrate, commonly known as ninhydrin (B49086), is a crucial reagent in various chemical and forensic applications. rsc.orgvedantu.com Its hydrated form, where the central carbonyl group is present as a geminal diol, is particularly stable. rsc.org Computational chemistry provides powerful tools to understand the electronic structure and predict the reactivity of this molecule.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in optimizing the molecular geometry of ninhydrin and its derivatives. cauverycollege.ac.inmdpi.com These studies allow for the calculation of key structural parameters such as bond lengths and angles, which show good agreement with experimental data. cauverycollege.ac.in

DFT methods are also used to explore the vibrational frequencies of the molecule, which correspond to the peaks observed in FT-IR spectra. cauverycollege.ac.in Furthermore, DFT is applied to understand the electronic properties and the nature of chemical bonding within the molecule. researchgate.net

Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net For ninhydrin, a smaller HOMO-LUMO gap suggests a higher propensity to participate in chemical reactions. researchgate.netkoreascience.kr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. mdpi.comresearchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. mdpi.com In the MEP map of ninhydrin, the regions around the oxygen atoms typically show negative potential (red), indicating they are prone to electrophilic attack, while other regions may show positive potential (blue), indicating susceptibility to nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

Quantum Mechanical Simulations of Reaction Mechanisms and Transition States

Quantum mechanical simulations, particularly using DFT, are employed to investigate the mechanisms of reactions involving ninhydrin. A prominent example is the reaction with amino acids to form Ruhemann's purple, a deeply colored compound that is the basis for its use in fingerprint detection and amino acid analysis. vedantu.comresearchgate.net

Theoretical Studies on Tautomeric Equilibria and Hydration States of this compound

1H-Indene-1,2,3-trione exists in equilibrium between its anhydrous form (1,2,3-indantrione) and its hydrated form (this compound). The hydrated form, possessing two hydroxyl groups at the C-2 position, is known to be remarkably stable. rsc.org Upon dehydration, the central carbonyl group of the resulting triketone becomes highly reactive towards nucleophiles. rsc.org

Theoretical studies can model the energetics of this hydration-dehydration equilibrium. Additionally, keto-enol tautomerism is a possibility for this class of compounds. sci-hub.se Computational methods can be used to calculate the relative energies of different tautomers to determine their relative stabilities and populations at equilibrium.

Computational Assessment of Intermolecular Interactions and Solvation Effects

The behavior of this compound in different environments is significantly influenced by intermolecular interactions and solvation. Computational methods like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts within a crystal structure. researchgate.netjyu.fi This analysis can reveal the nature and extent of interactions such as hydrogen bonding and van der Waals forces. researchgate.net

Energy framework calculations, often performed using DFT, can quantify the different energy components contributing to the crystal lattice energy, such as electrostatic, polarization, dispersion, and repulsion energies. researchgate.netacs.org These calculations provide a deeper understanding of the forces that hold the molecules together in the solid state.

Furthermore, the effect of solvents on the properties and reactivity of ninhydrin can be computationally investigated. Solvation models can be incorporated into quantum mechanical calculations to simulate the behavior of the molecule in different solvent environments, which is crucial for understanding reactions that occur in solution. sci-hub.se

Interdisciplinary Research Frontiers and Future Directions for 1h Indene 1,2,3 Trione Hydrate

Integration of 1H-Indene-1,2,3-trione Hydrate (B1144303) in Advanced Materials Science

1H-Indene-1,2,3-trione hydrate, commonly known as ninhydrin (B49086), is increasingly being explored beyond its traditional analytical roles for applications in the synthesis and characterization of novel materials. Its unique chemical structure, characterized by a reactive tricarbonyl system, serves as a versatile building block for creating materials with tailored properties.

While not a conventional monomer that forms the primary backbone of a polymer, this compound serves a critical analytical function in polymer science, particularly in the characterization of cross-linked polymers such as hydrogels. Cross-linking is a process that forms chemical bonds between polymer chains to create a more rigid and durable three-dimensional network. specialchem.comchempoint.comsigmaaldrich.com The degree of cross-linking is a crucial parameter that dictates the mechanical strength, thermal stability, and chemical resistance of the final material. specialchem.comchempoint.com

The primary role of this compound in this context is to quantify the extent of cross-linking by detecting and measuring unreacted primary amine functional groups within a polymer matrix. researchgate.net The ninhydrin assay is a widely used colorimetric method to determine the density of free amino groups. researchgate.netnih.gov By comparing the amount of free amino groups in the material before and after the cross-linking reaction, researchers can calculate the degree of functionalization or the percentage of cross-linking. researchgate.net This technique is essential for quality control and for tuning the properties of biomaterials and other functional polymers. nih.gov

For example, the ninhydrin assay has been optimized for protein-based materials to provide a quantitative measurement of the fractional degree of functionalization without requiring prior knowledge of the protein's amine content. nih.gov This methodology is fast, inexpensive, and yields results comparable to those from 1H-NMR spectroscopy for certain functionalized gelatins. nih.gov

| Application | Principle | Measured Parameter | Significance |

|---|---|---|---|

| Quantification of Cross-Linking in Hydrogels | Colorimetric reaction with unreacted primary amine groups in the polymer matrix. | Density of free amino groups pre- and post-cross-linking. | Allows for the calculation of the degree of cross-linking, which determines the material's properties. researchgate.net |

| Analysis of Functionalized Gelatins | Optimized ninhydrin assay using an unmodified gelatin standard curve. | Fractional degree of functionalization (DoF). | Provides a rapid and cost-effective method to assess the modification of protein-based biomaterials. nih.gov |

| Quantification of Oil-Soluble Amine Polymers | Solid-state ninhydrin reaction at elevated temperatures (up to 120 °C). | Concentration of amine-containing polymers (e.g., gasoline detergents). | Overcomes limitations of aqueous-based assays for non-polar polymers. rsc.org |

The electrophilic nature of the central carbonyl group in this compound makes it a valuable synthon in multicomponent reactions for the rapid construction of complex molecular architectures and functional materials. rsc.org The indanone core structure is found in numerous natural products and serves as a privileged scaffold for developing new materials. rsc.org

Research has demonstrated the use of this compound to synthesize a variety of indeno-fused heterocyclic compounds. rsc.org These complex molecular systems are built through reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Some of these synthesized compounds have shown potential as new fluorophore systems and receptors for specific metal ions. rsc.org

Specific examples of functional materials derived from this compound include:

Ion Sorbents: A ninhydrin-functionalized chitosan (B1678972) has been developed for the selective removal of lead (Pb(II)) ions from solutions, demonstrating its potential in environmental remediation. abmole.com

Biomedical Materials: A ninhydrin-type urea (B33335) sorbent has been investigated for the development of a wearable artificial kidney, highlighting its application in advanced medical devices. abmole.com

Organic Synthesis: The reactive triketone structure is a useful starting point for synthesizing complex nitrogen-containing heterocyclic molecules, some of which are being studied as potential pharmaceutical agents. ninhydrin.com

Methodological Advancements in Analytical Chemistry for Research on this compound

The well-known reaction of this compound with primary amines to form a deep purple chromophore known as Ruhemann's purple is the foundation of its extensive use in analytical chemistry. nih.gov Continuous advancements in analytical instrumentation have refined and expanded its applications.

In analytical chemistry, this compound is widely employed as a derivatization reagent in chromatography to detect and quantify amino acids, which are often colorless. bris.ac.uk It is frequently used as a spray reagent in thin-layer chromatography (TLC) and paper chromatography to visualize separated amino acid spots. bris.ac.ukwikipedia.org

The primary analytical detection method is UV-Vis spectrophotometry. The Ruhemann's purple product exhibits a strong absorbance maximum typically around 570 nm. mdpi.com However, the exact wavelength can vary depending on the specific amino acid and reaction conditions. For instance, the reaction with glutathione (B108866) produces a maximum absorption at 568 nm, while the reaction with cysteine shows a maximum at 457 nm. scientific.net This colorimetric assay is highly sensitive and forms the basis for both manual and automated amino acid analysis. nih.govmdpi.com

Recent methodological improvements include the development of a sensitivity intensified ninhydrin-based chromogenic system (SINICS), which utilizes a mixture of ethanol (B145695) and ethyl acetate (B1210297) to enhance the reaction, allowing for reliable relative quantitation of compounds like gamma-aminobutyric acid (GABA). nih.gov

| Analyte | Reaction Product | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| General α-Amino Acids | Ruhemann's Purple | ~570 nm | mdpi.com |

| Glutathione | Ninhydrin Adduct | 568 nm | scientific.net |

| Cysteine | Ninhydrin Adduct | 457 nm | scientific.net |

| Gemigliptin | Ruhemann's Purple | 558 nm | researchgate.net |

| Proline/Hydroxyproline | Yellow Product | ~440 nm | ninhydrin.com |

While spectrophotometry is the traditional method for quantification, mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation and characterization of the reaction products of this compound. Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry, provide enhanced specificity and sensitivity.

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) method has been developed to specifically monitor Ruhemann's purple. nih.gov This approach offers an objective and molecularly selective observation method to support traditional visual or spectrophotometric analysis. The study identified key fragment ions derived from Ruhemann's purple that can be monitored in multiple reaction monitoring (MRM) mode for highly specific detection. nih.gov

Furthermore, high-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) have been employed to investigate the complex reaction mechanisms between this compound and oil-soluble amine polymers. rsc.org These studies have revealed that the reaction pathways in a solid-state or non-aqueous environment can differ significantly from the classic mechanism observed in aqueous solutions. rsc.org

| Ionization Mode | Parameter | Value (m/z) | Significance |

|---|---|---|---|

| Negative ESI | Fragment Ion | 170 | Specific fragment used for MRM monitoring. nih.gov |

| Positive ESI | Fragment Ion | 133 | Specific fragment used for MRM monitoring. nih.gov |

Explorations in Chemical Biology Leveraging this compound (focusing on molecular interactions and probe development)

In the field of chemical biology, this compound is a cornerstone reagent for studying biomolecules, primarily due to its highly specific reaction with the primary amino groups of amino acids, peptides, and proteins. nih.govquora.com This reaction serves as a powerful tool for visualizing and quantifying these fundamental biological building blocks. abmole.com The interaction is unique in that, under controlled pH (typically around 5.5), all primary amines yield the same soluble chromophore, Ruhemann's purple, allowing for consistent quantification. nih.gov

Beyond its use as a bulk reagent, the this compound scaffold is being leveraged for the development of more sophisticated molecular probes. Researchers have synthesized new classes of ninhydrin-based organic molecular probes, such as dihydroindenopyrroles, through multicomponent reactions. rsc.org These novel probes can be designed with specific properties, such as fluorescence, enabling more sensitive detection of molecular interactions in biological systems. rsc.org The ability to modify the core structure of this compound opens avenues for creating probes tailored to specific analytical challenges in chemical biology, such as tracking enzyme activity or labeling specific proteins.

Prognosticating Future Research Trajectories and Unexplored Potential of this compound Chemistry

The rich and multifaceted chemistry of this compound, commonly known as ninhydrin, has established it as an indispensable tool in fields ranging from forensic science to biochemistry. nih.govninhydrin.com While its traditional applications are well-documented, the unique reactivity of its triketone structure presents significant opportunities for future innovation. ninhydrin.com Prognosticating the next wave of research reveals promising trajectories in advanced materials, medicinal chemistry, and sophisticated analytical systems, moving far beyond its current roles. The versatility of ninhydrin as a chemical building block is a key area of increasing interest for rapidly constructing diverse and complex molecular scaffolds. rsc.org

Future research is poised to exploit the electrophilic nature of ninhydrin's central carbonyl group, which readily reacts with a variety of nucleophiles to form new C-C, C-O, and C-S bonds. rsc.org This reactivity is the foundation for its unexplored potential in creating novel functional molecules and materials.

Advanced Forensic and Analytical Chemistry

In forensic science, ninhydrin is a foundational reagent for visualizing latent fingerprints on porous surfaces. ninhydrin.com Future research trajectories will likely focus on enhancing the sensitivity and selectivity of this method. This includes the development of novel ninhydrin analogues designed for specific environments or to react with a broader range of compounds in fingerprint residue. Furthermore, there is ongoing exploration into new solvent systems and formulations to improve the clarity and stability of the developed prints. The synergy of ninhydrin with other reagents, such as 1,2-indandione and zinc chloride (IND-Zn), points toward the development of multi-step sequencing techniques for maximizing fingerprint recovery. wikipedia.org

Another frontier is the expansion of its analytical applications based on its fluorogenic and chemiluminescent properties. rsc.org Research into ninhydrin-based assays could lead to ultra-sensitive detection methods for primary amines, amino acids, and other biomolecules, with applications in environmental monitoring and food science. nih.govrsc.org

Medicinal Chemistry and Synthesis of Bioactive Compounds

The indanone core structure within ninhydrin is a motif found in numerous natural products and is recognized for its applications in medicinal chemistry. rsc.org The reactive nature of the ninhydrin molecule makes it a valuable starting material for synthesizing complex, nitrogen-containing heterocyclic compounds. ninhydrin.com

Future research will likely focus on:

Anticancer Agents: Indenoquinoxaline scaffolds, which can be synthesized from ninhydrin, have shown potential as anticancer agents. rsc.org Future work could involve creating libraries of ninhydrin-derived compounds for screening against various cancer cell lines.